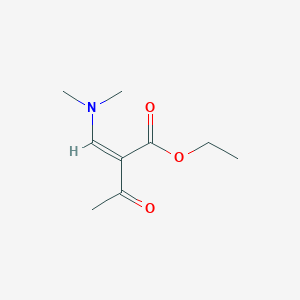

Ethyl (2Z)-2-acetyl-3-(dimethylamino)acrylate

Description

Ethyl (2Z)-2-acetyl-3-(dimethylamino)acrylate (CAS 51145-57-4) is an α,β-unsaturated ester characterized by a conjugated system with acetyl and dimethylamino substituents. Its molecular formula is C₉H₁₅NO₃, with a molecular weight of 185.221 g/mol . Key physical properties include:

- Density: 1.038 g/cm³

- Boiling Point: 246.3°C at 760 mmHg

- Flash Point: 102.8°C

- Purity: 95–98% (commercial grades) .

This compound is widely utilized as a precursor in heterocyclic synthesis, particularly for constructing pyrazolone and pyridinone derivatives due to its electron-rich enamino ester structure .

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxobutanoate |

InChI |

InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6- |

InChI Key |

LQSOVGAUOHMPLK-VURMDHGXSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C\N(C)C)/C(=O)C |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction of Ethyl Acetoacetate with N,N-Dimethylformamide Dimethyl Acetal

The most prevalent and well-documented method for preparing this compound involves a two-step process starting from ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Step 1: Formation of the Intermediate

Ethyl acetoacetate reacts with DMF-DMA under mild conditions to form an enamine intermediate. This reaction typically proceeds smoothly at room temperature or slightly elevated temperatures without the need for harsh reagents.Step 2: Condensation and Isomerization

The intermediate undergoes a condensation reaction, often catalyzed by a base such as an alkali metal alkoxide or amine base, to yield this compound. The reaction favors the (2Z) isomer due to thermodynamic stability.

$$

\text{Ethyl acetoacetate} + \text{N,N-dimethylformamide dimethyl acetal} \xrightarrow{\text{base, mild conditions}} \text{this compound}

$$

Typical Conditions and Yields:

| Parameter | Typical Range/Value |

|---|---|

| Solvent | Ethanol, Tetrahydrofuran (THF), or neat |

| Temperature | 25–60 °C |

| Reaction Time | 2–6 hours |

| Catalyst/Base | Sodium ethoxide, triethylamine, or potassium carbonate |

| Yield | 85–95% |

This method is favored for its simplicity, high yield, and mild reaction conditions.

Purification by Vacuum Distillation with Polymerization Inhibitors

Due to the compound’s sensitivity to polymerization and decomposition, purification is often achieved by vacuum distillation in the presence of polymerization inhibitors.

Polymerization Inhibitors Used:

- 2,6-Dinitro-p-cresol

- o-Sec-butyl-4,6-dinitrophenol

- 2,4-Dimethyl-6-tert-butylphenol

- 2,6-Di-tert-butyl-p-cresol

- 2,2,6,6-Tetramethylpiperidine nitroxide

- N-Methyl-2-pyrrolidone

- Dimethylthiophenylenediamine

-

- Temperature: 80–90 °C (preferably 82–86 °C)

- Vacuum: 5–10 mmHg

- Polymerization inhibitor to crude product molar ratio: 0.01–0.20 (optimal 0.03–0.04)

This process results in a high purity product (up to 99.9%) and high yield (>97.8%), minimizing polymerization during distillation.

Alternative Synthetic Routes and Cyclization Reactions

This compound serves as a versatile intermediate for synthesizing various heterocyclic compounds through cyclization reactions with nucleophiles such as hydrazines, hydroxylamines, and amidines.

- Examples of Cyclization Products:

- Pyrimidines

- Pyrazoles

- Isoxazoles

- Pyrroles

These transformations often proceed under mild heating in polar solvents and are catalyzed by acids or bases depending on the nucleophile.

Additional Reactions Relevant to Preparation and Derivatization

Nucleophilic Addition:

The electron-rich double bond allows nucleophilic addition reactions, such as with malononitrile, leading to dienamides that can further cyclize to 1,2-dihydropyridine-3-carbonitriles.Substitution of Dimethylamino Group:

The dimethylamino substituent can be replaced by other nucleophiles, enabling structural diversification and functionalization of the molecule.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation with DMF-DMA | Ethyl acetoacetate + DMF-DMA | Base catalyst, 25–60 °C, 2–6 h | 85–95 | Most common, mild conditions |

| Vacuum Distillation Purification | Crude product + polymerization inhibitor | 80–90 °C, 5–10 mmHg vacuum | >97.8 | High purity, prevents polymerization |

| Cyclization with nucleophiles | This compound + nucleophiles | Heating in polar solvents | Variable | Produces heterocycles, used in derivatization |

Research Findings and Practical Considerations

The compound is sensitive to air and moisture; hence, storage under inert atmosphere (e.g., nitrogen or argon) at temperatures below 15 °C is recommended to maintain stability.

The boiling point is approximately 100–103 °C at 5 Torr, and the melting point ranges from 39.5 to 40.5 °C.

The compound is soluble in common organic solvents including chloroform, acetone, acetonitrile, ethanol, tetrahydrofuran, acetic acid, and N,N-dimethylformamide, facilitating its use in various synthetic protocols.

Derivatives synthesized from this compound have demonstrated promising biological activities, including antiproliferative and antioxidant properties, which underscores the importance of efficient preparation methods in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-((dimethylamino)methylene)-3-oxobutanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl (2Z)-2-acetyl-3-(dimethylamino)acrylate, also known as EADMA, is a chemical compound with the molecular formula C₉H₁₅NO₃ . It is a colorless to pale red liquid that has a unique combination of acetyl and dimethylamino functionalities, making it a versatile intermediate in various chemical syntheses.

Applications

This compound finds applications in various fields. It can participate in esterification and Michael addition reactions, which allows for the formation of complex molecules.

Organic Synthesis

EADMA serves as an intermediate in the synthesis of various organic compounds . Its structure enhances its reactivity in chemical processes.

Pharmaceuticals

EADMA is utilized as a synthetic precursor for several drug compounds. Derivatives synthesized from EADMA have shown potential in medicinal chemistry, particularly in developing anticancer agents. For example, it has been used in synthesizing pyrrolotriazine derivatives known for their antiproliferative activities.

Polymer Chemistry

In polymer chemistry, EADMA is used to synthesize amphiphilic copolymers and polymeric nanocarriers. These nanocarriers are designed for the controlled release of bioactive agents, responsive to stimuli such as pH and temperature, enhancing their effectiveness in drug delivery systems.

Research Findings

Research has highlighted the antioxidant properties of pyrimidine acrylamides synthesized from EADMA, demonstrating significant inhibition of lipoxygenase, an enzyme involved in inflammatory processes. Studies focused on pyrrolotriazine derivatives synthesized from EADMA revealed promising antiproliferative activity against various cancer cell lines, indicating effective inhibition comparable to established anticancer agents.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((dimethylamino)methylene)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the disruption of metabolic pathways, which is particularly useful in the development of anticancer drugs .

Comparison with Similar Compounds

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS 16849-87-9)

Molecular Formula : C₈H₁₂N₂O₂

Key Differences :

- Substituent: A cyano (-CN) group replaces the acetyl (-COCH₃) group.

- Reactivity: The electron-withdrawing cyano group enhances electrophilicity at the β-position, favoring nucleophilic additions (e.g., thiazole formation) .

- Applications : Used in synthesizing benzo[d]thiazole derivatives via reactions with aromatic aldehydes .

| Property | Ethyl (2Z)-2-acetyl-3-(dimethylamino)acrylate | Ethyl 2-cyano-3-(dimethylamino)acrylate |

|---|---|---|

| Molecular Weight | 185.221 g/mol | 168.197 g/mol |

| Boiling Point | 246.3°C | Not reported |

| Key Reactivity | Electron-rich β-site (nucleophilic additions) | Electrophilic β-site (cyclocondensations) |

Ethyl 3-(dimethylamino)-2-arylacrylates

General Structure : Aryl groups (e.g., 4-nitrophenyl) replace the acetyl group.

Key Differences :

(Z)-Ethyl 3-(6-amino-2-chloroquinoline-3-yl)-2-cyanoacrylate

Molecular Formula : C₁₅H₁₃ClN₄O₂ (estimated)

Key Differences :

- Substituent: Incorporates a chloroquinoline moiety.

- Applications: Potential antimicrobial or anticancer activity due to the quinoline scaffold .

Ethyl 3,3-diphenyl-2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acrylate

Molecular Formula : C₁₉H₁₆N₂O₃S

Key Differences :

Fluorinated Analogs (e.g., (Z)-Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate)

Molecular Formula: C₁₅H₁₆F₃NO₄ Key Differences:

Biological Activity

Ethyl (2Z)-2-acetyl-3-(dimethylamino)acrylate, also known as Ethyl 2-acetyl-3-(dimethylamino)acrylate, is an organic compound with the molecular formula C9H15NO3. This compound has garnered attention for its diverse biological activities and applications in organic synthesis, pharmaceuticals, and polymer chemistry. Below is a detailed examination of its biological activity, including mechanisms of action, research findings, and potential applications.

Ethyl 2-acetyl-3-(dimethylamino)acrylate is characterized as a colorless to pale red liquid with a boiling point of approximately 174-175°C and a melting point of -12°C. The synthesis typically involves a two-step process:

- Reaction with Dimethylformamide : 2-Acetyl ethyl acrylate reacts with dimethylformamide.

- Condensation Reaction : This product undergoes further catalysis with alkali to yield the final compound.

The biological activity of Ethyl 2-acetyl-3-(dimethylamino)acrylate is primarily attributed to its ability to participate in various chemical reactions, including:

- Esterification Reactions : This allows it to form esters, which can have different biological properties.

- Michael Addition Reactions : The compound acts as a nucleophile in reactions involving α,β-unsaturated carbonyl compounds, facilitating the formation of more complex structures.

1. Pharmaceutical Applications

Ethyl 2-acetyl-3-(dimethylamino)acrylate serves as a synthetic precursor in the development of various drugs. Its derivatives have shown potential in:

- Antiproliferative Activity : Research indicates that derivatives synthesized from this compound may exhibit antiproliferative effects against certain cancer cell lines. For instance, it has been used in the synthesis of pyrrolotriazine derivatives which are evaluated for their anticancer properties .

2. Polymer Chemistry

This compound is utilized in the preparation of amphiphilic copolymers and polymeric nanocarriers for drug delivery systems. These nanocarriers are engineered to release bioactive agents in response to specific stimuli such as pH changes or temperature variations.

3. Histone Deacetylase Inhibition

Emerging studies suggest that compounds derived from Ethyl 2-acetyl-3-(dimethylamino)acrylate may act as histone deacetylase (HDAC) inhibitors. HDAC inhibitors are known for their role in cancer therapy by inducing apoptosis in cancer cells through modulation of gene expression related to cell cycle regulation .

Case Studies

Several studies have explored the biological implications of Ethyl 2-acetyl-3-(dimethylamino)acrylate:

- Synthesis of Anticancer Agents : A study demonstrated that this compound could be an essential building block for synthesizing new anticancer agents that target specific pathways involved in tumor growth .

- Polymeric Nanocarriers : Research has shown that polymeric nanocarriers based on this compound can effectively deliver chemotherapeutic agents while minimizing side effects by targeting specific tissues or cells.

Comparative Analysis

| Compound | Biological Activity | Applications |

|---|---|---|

| Ethyl 2-acetyl-3-(dimethylamino)acrylate | Antiproliferative, HDAC inhibition | Drug synthesis, Polymer chemistry |

| Ethyl 3-(dimethylamino)acrylate | Similar reactivity but different applications | Organic synthesis |

| 2-Acetyl-3-(dimethylamino)acrylic Acid Ethyl Ester | Related structure with potential pharmaceutical applications | Drug development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.